2-(1H-Pyrazol-3-YL)ethanol
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Overview
Description
“2-(1H-Pyrazol-3-YL)ethanol” is an organic compound that serves as a useful building block in chemical synthesis studies . It has the molecular formula C5H8N2O .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C5H8N2O/c8-4-2-5-1-3-6-7-5/h1,3,8H,2,4H2, (H,6,7)
. The compound has a molecular weight of 112.13 g/mol . The compound’s structure includes a pyrazole ring attached to an ethanol group .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 112.13 g/mol . It has a topological polar surface area of 48.9 Ų and a complexity of 67.4 . The compound has two hydrogen bond donors and two hydrogen bond acceptors . It also has two rotatable bonds .
Scientific Research Applications
Coordination Behavior and Complex Formation
2-(1H-Pyrazol-3-YL)ethanol exhibits interesting coordination behavior with various metals, leading to the formation of complexes with diverse geometries and nuclearities. For instance, when reacting with Pd(II), Zn(II), and Cu(II), it forms complexes with either square planar or tetrahedral geometry, varying from monomeric to dimeric structures (Muñoz et al., 2011).
Synthesis of Polysubstituted Pyrazoles and Isoxazoles
This compound serves as a building block in synthesizing polysubstituted pyrazoles and isoxazoles. An approach involving the reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine is utilized to create these compounds, which hold potential as bioactive substances (Chagarovskiy et al., 2016).
Application in Organometallic Chemistry
In organometallic chemistry, this compound-based ligands have been used to synthesize various metal complexes, including palladium(II) and platinum(II) complexes. These complexes exhibit unique properties, like slow rotation around metal-nitrogen bonds and specific isomer formations, which are significant in understanding metal-ligand interactions (Pérez et al., 2013).
Role in Catalysis
Certain pyrazolyl complexes, derived from this compound, show catalytic activity, particularly in ethylene oligomerization. These complexes can achieve high activities and influence product distribution in catalytic processes, demonstrating the functional versatility of this compound in catalyst design (Ainooson et al., 2011).
Binding and Extraction of Metals
The compound also plays a role in the extraction and binding of metals like Cu(II), Zn(II), Cd(II), and Pb(II). Its ability to form complexes with these metals varies depending on the metal's size and electronic properties, showcasing potential applications in metal extraction and environmental remediation (Njoroge et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to interact with a variety of biological targets
Mode of Action
The exact mode of action of 2-(1H-Pyrazol-3-YL)ethanol is currently unknown. It’s worth noting that similar compounds, such as pyrazole derivatives, have been found to interact with their targets through various mechanisms, including hydrogen bonding
Biochemical Pathways
Similar compounds, such as pyrazole derivatives, have been found to influence a variety of biochemical pathways
Pharmacokinetics
It’s worth noting that similar compounds, such as pyrazole derivatives, have been found to undergo metabolic processes such as hydroxylation
Result of Action
Similar compounds, such as pyrazole derivatives, have been found to exhibit a variety of biological activities
Action Environment
It’s worth noting that similar compounds, such as bis-cyclometallated ir(iii) complexes containing 2-(1h-pyrazol-3-yl)pyridine ligands, have been found to show changes in emission intensities with changes in ph
Biochemical Analysis
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is largely dependent on the specific structure and substituents of the pyrazole compound .
Cellular Effects
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(1H-pyrazol-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-4-2-5-1-3-6-7-5/h1,3,8H,2,4H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDXTPHVKBEOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32385-74-3 |
Source
|
Record name | 2-(1H-pyrazol-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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